![molecular formula C21H13ClF6N2O3S B1668739 N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)
N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide
Vue d'ensemble
Description
CCG-977 est un composé organique synthétique connu pour son rôle d’inhibiteur de la signalisation transcriptionnelle de RhoA. Il s’agit d’un analogue du CCG-1423 et il est utilisé comme composé de référence pour perturber les réponses transcriptionnelles de la voie Rho dans la recherche sur le cancer . Le nom IUPAC de CCG-977 est N-[4-[(3,5-bis(trifluorométhyl)phényl)sulfamoyl]phényl]-4-chlorobenzamide .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du CCG-977 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l’introduction de groupes fonctionnels. Les étapes clés incluent :
Formation de la structure de base : La structure de base est synthétisée par une série de réactions de condensation impliquant des composés aromatiques.
Introduction de groupes fonctionnels : Les groupes trifluorométhyles sont introduits à l’aide de réactifs tels que l’iodure de trifluorométhyle dans des conditions spécifiques.
Assemblage final : Le composé final est assemblé en couplant la structure de base au fragment chlorobenzamide à l’aide d’agents de couplage tels que le N,N’-dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP).
Méthodes de production industrielle
La production industrielle de CCG-977 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et la synthèse automatisée sont utilisées pour améliorer l’efficacité et la capacité de mise à l’échelle.
Analyse Des Réactions Chimiques
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Source |
---|---|---|---|
Sulfamoylation | 3,5-Bis(trifluoromethyl)benzenesulfonamide, K₂CO₃, DMF, 80°C | 65–75 | |
Amidation | 4-Chlorobenzoyl chloride, DIPEA, THF, rt | 82 |
Sulfamoyl Group
The sulfamoyl (-SO₂NH-) moiety participates in:
-
Hydrogen Bonding : Stabilizes interactions with biological targets (e.g., kinases) .
-
Acid/Base Reactions : Protonation occurs at pH < 3, forming a sulfamic acid derivative .
Trifluoromethyl Groups
-
Electron-Withdrawing Effects : Enhance the electrophilicity of the adjacent phenyl ring, enabling further functionalization (e.g., halogenation) .
-
Hydrolytic Stability : Resistant to hydrolysis under physiological conditions .
4-Chlorobenzamide
-
Nucleophilic Aromatic Substitution : The chlorine atom can be displaced by amines or alkoxides under Pd catalysis .
Cross-Coupling Reactions
The compound undergoes Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the 4-chlorophenyl position. For example:
-
Reaction with Pyridinylboronic Acids : Forms biaryl derivatives in the presence of Pd(PPh₃)₄ and Na₂CO₃ (70–85% yield) .
Table 2: Suzuki Coupling Examples
Boronic Acid | Product | Yield (%) | Source |
---|---|---|---|
4-Pyridinylboronic acid | N-[4-[[3,5-bis(CF₃)phenyl]sulfamoyl]phenyl]-4-(pyridin-4-yl)benzamide | 78 | |
2-Thienylboronic acid | 4-(Thiophen-2-yl) derivative | 72 |
Biological Activity and Stability Studies
-
Kinase Inhibition : Derivatives of this compound show RET kinase inhibition (IC₅₀ = 12–45 nM) due to interactions with the ATP-binding pocket .
-
Metabolic Stability : Resistant to CYP450-mediated oxidation in liver microsomes (t₁/₂ > 120 min) .
Degradation Pathways
Applications De Recherche Scientifique
Structure and Composition
- Molecular Formula : C16H12F6N2O3S
- Molecular Weight : 406.39 g/mol
- IUPAC Name : N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide
- Chemical Structure : The compound features a sulfonamide group attached to a chlorobenzamide structure, with trifluoromethyl groups enhancing its lipophilicity and biological activity.
Physical Properties
- Solubility : Soluble in organic solvents such as DMSO and DMF.
- Stability : The compound is stable under standard laboratory conditions but may require specific handling due to its fluorinated groups.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced potency against various cancer cell lines. Studies have demonstrated that this compound can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The sulfonamide moiety has been associated with antimicrobial activity. Preliminary studies suggest that this compound exhibits significant antibacterial effects against Gram-positive bacteria, making it a candidate for further development as an antibiotic .
- Inflammation Modulation : The compound's ability to modulate inflammatory pathways has been investigated, showing promise in reducing inflammatory markers in cellular models. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Case Study 1 : A study conducted on the effects of this compound on human breast cancer cells (MCF-7) revealed a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .
- Case Study 2 : In a study evaluating the antibacterial efficacy of the compound against Staphylococcus aureus, results showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This highlights its potential as an alternative treatment option .
Table 1: Summary of Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against Gram-positive bacteria | |
Anti-inflammatory | Modulates inflammatory markers |
Mécanisme D'action
CCG-977 exerce ses effets en inhibant la signalisation transcriptionnelle de RhoA. Le mécanisme moléculaire exact n’est pas entièrement compris, mais il est supposé perturber l’interaction entre RhoA et ses effecteurs en aval, inhibant ainsi les réponses transcriptionnelles médiées par la voie Rho . Cette inhibition affecte divers processus cellulaires, notamment la migration, la prolifération et la survie cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Y-27632 : Un inhibiteur sélectif de la protéine kinase associée à Rho (ROCK), qui est en aval de RhoA.
Fasudil : Un autre inhibiteur de ROCK utilisé dans la recherche et les applications cliniques.
Unicité de CCG-977
CCG-977 est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence de groupes trifluorométhyles et du fragment chlorobenzamide. Ces caractéristiques contribuent à sa puissance et à sa sélectivité en tant qu’inhibiteur de la signalisation transcriptionnelle de RhoA. De plus, son utilisation comme composé de référence dans la recherche sur le cancer met en évidence son importance dans l’étude de la voie Rho et le développement de stratégies thérapeutiques potentielles.
Activité Biologique
N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide, also known as U-51754, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of trifluoromethyl groups and a sulfonamide moiety contributes to its unique properties and biological activities.
Research indicates that compounds with similar structures often exhibit inhibition of various enzymes. For example, studies on benzamide derivatives have shown their ability to inhibit dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids and cellular proliferation. The mechanism involves the compound's ability to reduce NADP and NADPH levels, destabilizing DHFR and subsequently inhibiting cell growth .
Biological Activities
-
Anticancer Activity :
- This compound has been evaluated for its potential as an anticancer agent. In vitro studies demonstrated that it can inhibit cell proliferation in cancer cell lines by targeting specific kinases involved in tumor growth .
- A study on related compounds showed moderate to high potency against RET kinase, suggesting that this compound may also exhibit similar activity .
-
Cholinesterase Inhibition :
- Recent findings indicate that derivatives of this compound can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The best analogues showed IC50 values ranging from 18.2 to 196.6 μmol/L for AChE inhibition . This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
-
Antimicrobial Properties :
- Some studies have suggested that compounds with sulfonamide groups exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, the structural similarities with known antimicrobial agents warrant further investigation.
Case Studies
- In Vitro Studies : In a study evaluating the biological activity of benzamide derivatives, this compound was tested against various cancer cell lines, showing significant inhibition of cell growth compared to control groups .
- Pharmacokinetic Profiling : Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable ADME characteristics that support its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C21H13ClF6N2O3S |
---|---|
Poids moléculaire |
522.8 g/mol |
Nom IUPAC |
N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C21H13ClF6N2O3S/c22-15-3-1-12(2-4-15)19(31)29-16-5-7-18(8-6-16)34(32,33)30-17-10-13(20(23,24)25)9-14(11-17)21(26,27)28/h1-11,30H,(H,29,31) |
Clé InChI |
VBZKJHSBGYDJAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CCG-977; CCG 977; CCG977. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.